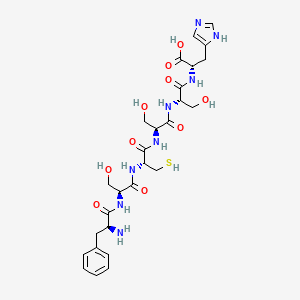![molecular formula C13H7ClO2 B12518884 4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
4-Chloro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a chlorine atom at the 4th position of the benzo[c]chromen-6-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere. The reaction is typically carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel filtration .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the chlorine atom and the chromen-6-one structure.
Common Reagents and Conditions:
Oxidation: Potassium peroxydisulfate and silver nitrate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it modulates the levels of cyclic nucleotides, which play a crucial role in various cellular processes. This modulation can lead to neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
6H-benzo[c]chromen-6-one: Lacks the chlorine atom at the 4th position, which may affect its reactivity and biological activity.
Hydroxylated 6H-benzo[c]chromen-6-ones: These compounds have hydroxyl groups instead of chlorine, leading to different chemical and biological properties.
Alkoxylated 6H-benzo[c]chromen-6-ones: These derivatives have alkoxy groups, which can enhance their solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C13H7ClO2 |
|---|---|
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
4-chlorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7ClO2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)16-12(9)11/h1-7H |
InChI-Schlüssel |
IWGVSBMJXGBEER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Cl)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


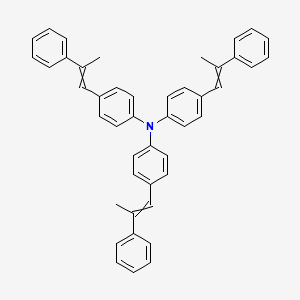

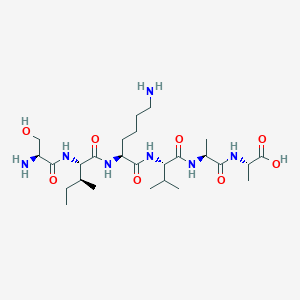

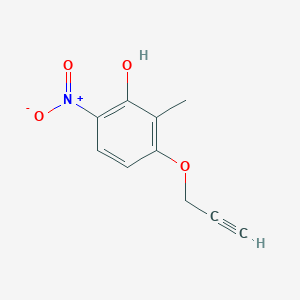
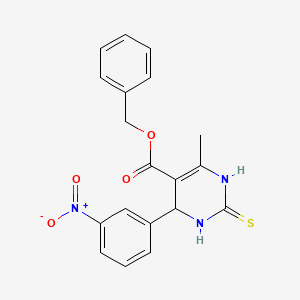

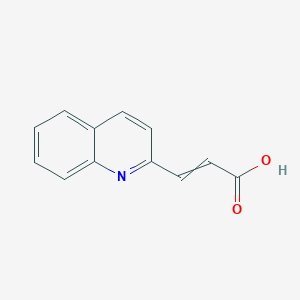
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
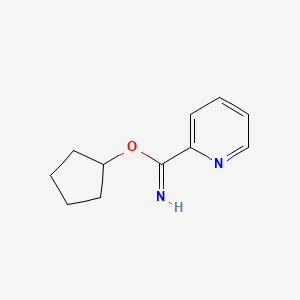
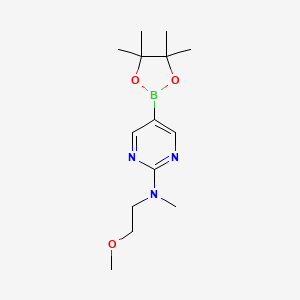
![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
